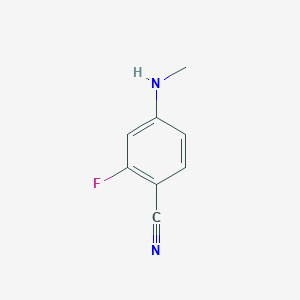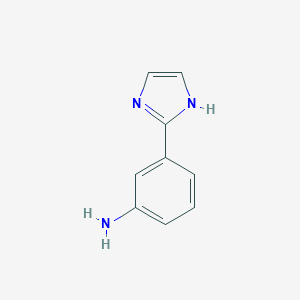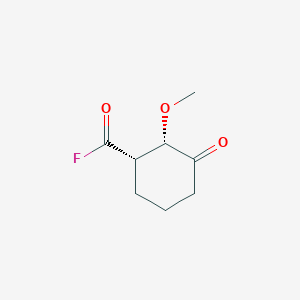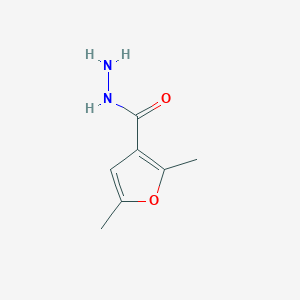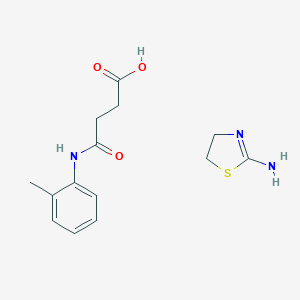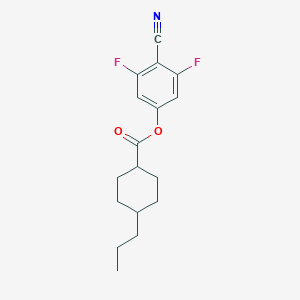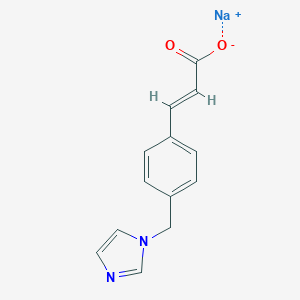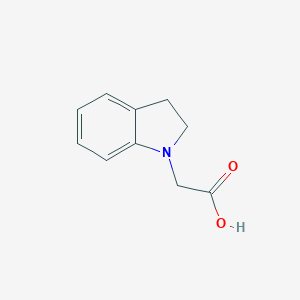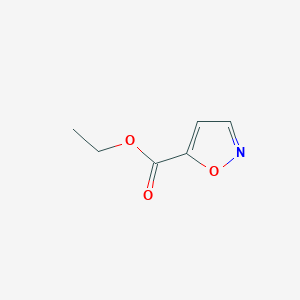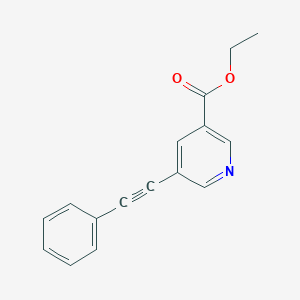![molecular formula C7H12O B071321 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane CAS No. 162010-45-9](/img/structure/B71321.png)
3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane, also known as DMOBH, is a bicyclic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. DMOBH contains a six-membered ring fused with a three-membered ring, making it a challenging molecule to synthesize.
作用機序
The mechanism of action of 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane is not well understood, but it is believed to be due to its ability to act as a dienophile in Diels-Alder reactions. 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane has been shown to react with a variety of dienes, including furans, pyrroles, and indoles. The reaction between 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane and dienes is highly regioselective and can be used to selectively functionalize specific positions on the diene.
生化学的および生理学的効果
The biochemical and physiological effects of 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane have not been extensively studied. However, it has been reported that 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane is not toxic to cells and does not cause significant cellular damage. Additionally, 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane has been shown to be stable under physiological conditions, making it a potential candidate for drug delivery applications.
実験室実験の利点と制限
The main advantage of using 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane in lab experiments is its unique structure and reactivity. 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane can be used as a building block for the synthesis of complex molecules and can be incorporated into polymers to improve their mechanical properties. Additionally, 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane can be used as a ligand in metal-catalyzed reactions. The main limitation of using 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane in lab experiments is its challenging synthesis method, which requires specific reagents and conditions.
将来の方向性
There are several future directions for the study of 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane. One potential direction is the development of new synthesis methods that are more efficient and scalable. Additionally, the use of 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane in drug discovery applications should be explored further, as its unique structure and stability under physiological conditions make it a promising candidate for drug delivery. Finally, the development of new applications for 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane in materials science, such as the synthesis of new polymers with unique properties, should be investigated.
In conclusion, 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane is a unique bicyclic compound that has gained significant attention in the scientific community due to its potential applications in organic synthesis, materials science, and drug discovery. Its challenging synthesis method, unique structure, and reactivity make it a valuable building block for the synthesis of complex molecules. Further research on 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
合成法
The synthesis of 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane involves a multistep process that requires specific reagents and conditions. The most common method for synthesizing 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane is through the Diels-Alder reaction between cyclopentadiene and 1,3-butadiene. This reaction yields a mixture of products, including 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane, which can be isolated using column chromatography. Other methods for synthesizing 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane have been reported, including the use of radical reactions and photochemical reactions.
科学的研究の応用
3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane has been studied extensively for its potential applications in organic synthesis, materials science, and drug discovery. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules. 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane has been used as a starting material for the synthesis of natural products, such as the marine alkaloid (-)-lepadin B. Additionally, 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane has been incorporated into polymers to improve their mechanical properties and has been used as a ligand in metal-catalyzed reactions.
特性
CAS番号 |
162010-45-9 |
|---|---|
製品名 |
3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane |
分子式 |
C7H12O |
分子量 |
112.17 g/mol |
IUPAC名 |
3,3-dimethyl-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H12O/c1-7(2)3-5-6(4-7)8-5/h5-6H,3-4H2,1-2H3 |
InChIキー |
UOBKXNXAZOVKSW-UHFFFAOYSA-N |
SMILES |
CC1(CC2C(C1)O2)C |
正規SMILES |
CC1(CC2C(C1)O2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



